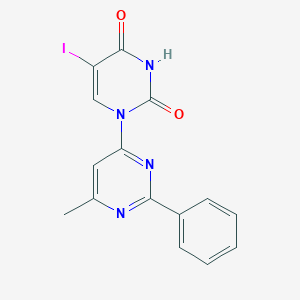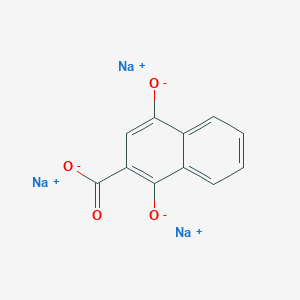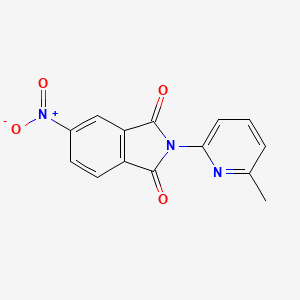
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, also known as IMPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMPY belongs to the class of bipyrimidine derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione is not fully understood, but it is believed to involve its ability to bind to specific receptors or enzymes in the body. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to bind to β-amyloid plaques, which are believed to contribute to the development of Alzheimer's disease. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and physiological effects:
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to have a variety of biochemical and physiological effects, including its ability to bind to specific receptors or enzymes in the body. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to have a high affinity for β-amyloid plaques, making it a potential imaging agent for Alzheimer's disease diagnosis. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione in lab experiments include its high purity and yield, making it a viable candidate for further research. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications, making it a compound of interest in the field of medicinal chemistry. The limitations of using 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione, including its potential as a diagnostic tool for Alzheimer's disease and its potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione and its potential interactions with other compounds in the body. Overall, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has shown significant promise in the field of medicinal chemistry and warrants further investigation.
Synthesemethoden
The synthesis of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione involves the reaction of 2,4-diamino-5-iodopyrimidine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been optimized to yield high purity and yield, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been extensively studied for its potential therapeutic applications, including its use as a diagnostic tool for Alzheimer's disease. 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been shown to bind to β-amyloid plaques, which are a hallmark of Alzheimer's disease, making it a potential imaging agent for diagnosis. Additionally, 5-iodo-6'-methyl-2'-phenyl-2H-1,4'-bipyrimidine-2,4(3H)-dione has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
5-iodo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRRWKASCGYHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5936365 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)
![2-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5060444.png)
![ethyl {5-[(2-ethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5060456.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5060463.png)


![5-[(3,4-difluorophenoxy)methyl]-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide](/img/structure/B5060473.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dinitro-2-pyridinamine](/img/structure/B5060475.png)
![5-((2-chlorophenyl){[4-(4-pyridinylmethyl)phenyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060494.png)
![11-(4-hydroxyphenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5060495.png)

![8-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5060505.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5060517.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5060519.png)